molecular formula C22H25F3N2O B1514453 2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide CAS No. 144480-17-1

2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide

Cat. No. B1514453
M. Wt: 390.4 g/mol
InChI Key: COBJQZALHHFWCU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a synthetic compound that is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This may contribute to its neuroprotective properties and potential therapeutic applications.

Biochemical And Physiological Effects

2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide has been shown to have a range of biochemical and physiological effects in various studies. It has been found to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective properties. 2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may have implications in the treatment of psychiatric disorders.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide for laboratory experiments is its high potency and selectivity. It has been shown to have significant activity at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of 2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide is its potential toxicity, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several potential future directions for research on 2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide. One area of interest is its potential use in the development of new antibiotics, given its significant antimicrobial activity. Additionally, further studies are needed to fully understand its neuroprotective properties and potential therapeutic applications in the treatment of neurodegenerative diseases. Finally, there is potential for the development of new psychiatric medications based on 2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide's ability to modulate neurotransmitter activity.

Scientific Research Applications

2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have significant antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics. 2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide has also been shown to have neuroprotective properties, which may have implications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2,2,2-trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N2O/c1-17-16-26(14-12-18-8-4-2-5-9-18)15-13-20(17)27(21(28)22(23,24)25)19-10-6-3-7-11-19/h2-11,17,20H,12-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBJQZALHHFWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N(C2=CC=CC=C2)C(=O)C(F)(F)F)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747573
Record name 2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide

CAS RN

144480-17-1
Record name 2,2,2-Trifluoro-N-[3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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